![molecular formula C15H16OTe B15210260 2-{[(Naphthalen-2-yl)tellanyl]methyl}oxolane CAS No. 113345-03-2](/img/structure/B15210260.png)
2-{[(Naphthalen-2-yl)tellanyl]methyl}oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Naphthalen-2-yltellanyl)methyl)tetrahydrofuran is a compound belonging to the class of organotellurium compounds It features a tetrahydrofuran ring substituted with a naphthalen-2-yltellanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Naphthalen-2-yltellanyl)methyl)tetrahydrofuran typically involves the reaction of naphthalen-2-yltellurium chloride with tetrahydrofuran in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((Naphthalen-2-yltellanyl)methyl)tetrahydrofuran undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the tellurium atom is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, and amines can be used; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tellurium atom can lead to the formation of tellurium oxides, while substitution reactions can yield a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-((Naphthalen-2-yltellanyl)methyl)tetrahydrofuran has several applications in scientific research:
Biology: The compound’s unique properties make it a potential candidate for studying biological systems, particularly in the context of tellurium’s interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, given the biological activity of tellurium compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of tellurium.
Mecanismo De Acción
The mechanism by which 2-((Naphthalen-2-yltellanyl)methyl)tetrahydrofuran exerts its effects involves the interaction of the tellurium atom with various molecular targets. Tellurium can form strong bonds with sulfur and selenium-containing biomolecules, potentially disrupting their normal function. This interaction can affect various cellular pathways, leading to changes in cellular behavior and function.
Comparación Con Compuestos Similares
Similar Compounds
2-((Naphthalen-2-yltellanyl)methyl)furan: Similar structure but with a furan ring instead of tetrahydrofuran.
2-((Naphthalen-2-yltellanyl)methyl)pyrrole: Contains a pyrrole ring instead of tetrahydrofuran.
2-((Naphthalen-2-yltellanyl)methyl)thiophene: Features a thiophene ring in place of tetrahydrofuran.
Uniqueness
2-((Naphthalen-2-yltellanyl)methyl)tetrahydrofuran is unique due to the presence of the tetrahydrofuran ring, which imparts different chemical and physical properties compared to its analogs. The tetrahydrofuran ring provides greater stability and solubility in various solvents, making it more versatile for different applications.
Propiedades
Número CAS |
113345-03-2 |
|---|---|
Fórmula molecular |
C15H16OTe |
Peso molecular |
339.9 g/mol |
Nombre IUPAC |
2-(naphthalen-2-yltellanylmethyl)oxolane |
InChI |
InChI=1S/C15H16OTe/c1-2-5-13-10-15(8-7-12(13)4-1)17-11-14-6-3-9-16-14/h1-2,4-5,7-8,10,14H,3,6,9,11H2 |
Clave InChI |
GGYYJAQPXLWWKE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)C[Te]C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



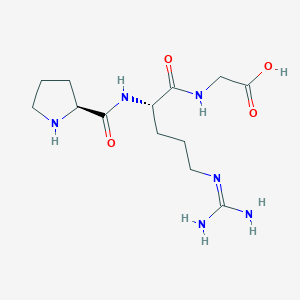
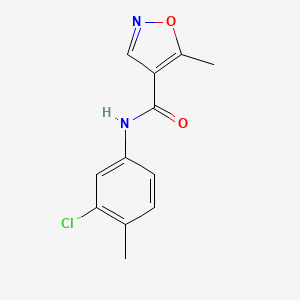

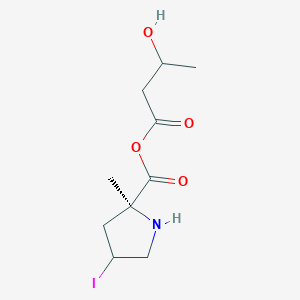
![[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid](/img/structure/B15210209.png)

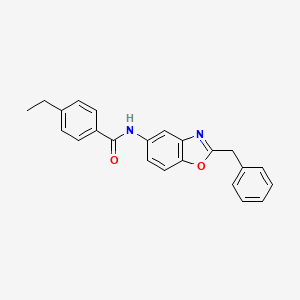

![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B15210232.png)
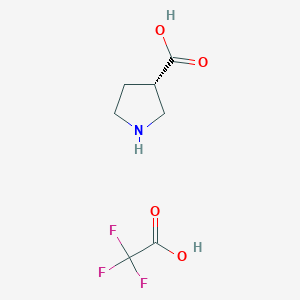
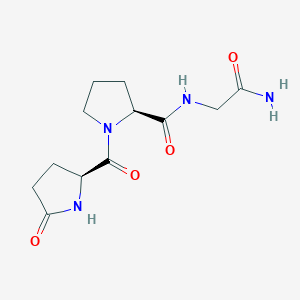
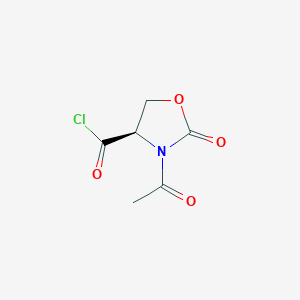
![[Bis(acetylacetone)ethylenediiminato]copper](/img/structure/B15210251.png)
